molecular formula C24H23N3O4 B5218616 N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B5218616
M. Wt: 417.5 g/mol
InChI Key: NEHFCLAVWHUQHW-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is often prepared through the reaction of ethylenediamine with dihaloalkanes.

The key step in the synthesis is the coupling of the furan ring with the piperazine ring, followed by the introduction of the benzamide moiety. This can be achieved through a series of condensation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide can be compared with similar compounds such as:

    5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: This compound also contains a furan ring and a piperazine ring but differs in the presence of a pentanoic acid moiety.

    N-(4-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide: A closely related compound with slight variations in the structure.

The uniqueness of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-4-6-18(7-5-17)22(28)25-20-10-8-19(9-11-20)23(29)26-12-14-27(15-13-26)24(30)21-3-2-16-31-21/h2-11,16H,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHFCLAVWHUQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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